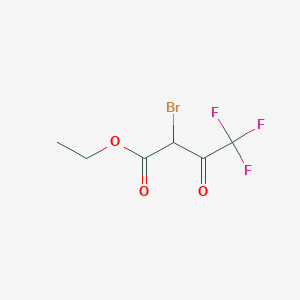

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Übersicht

Beschreibung

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful for introducing a trifluoromethyl group into a molecular structure, which can significantly alter the physical and chemical properties of the resulting compounds .

Synthesis Analysis

The synthesis of this compound and related compounds often involves Knoevenagel condensation reactions, which are typically catalyzed by a base such as NEt3 or piperidine in the presence of trifluoroacetic acid . These reactions are performed under reflux conditions with various aldehydes to yield the desired products. Additionally, the compound can be transformed into a trifluoro glycidic ester, which is a valuable building block for further synthesis .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using spectral methods, including NMR and mass spectrometry, as well as X-ray diffraction analysis . These studies have confirmed the geometries of the synthesized compounds and have shown that they often adopt a Z conformation about the C=C double bond.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including those with arylidenemalononitriles, which lead to the formation of different products depending on the substrates and reaction solvents used . Reactions with diethyl malonate, methyl cyanoacetate, and malononitrile have also been reported, yielding a variety of functionalized compounds . The versatility of this compound is further demonstrated by its ability to react with organometallic compounds, azides, and undergo Payne rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. The presence of the bromo substituent also allows for further functionalization through nucleophilic substitution reactions . The antimicrobial and antioxidant activities of some derivatives have been evaluated, indicating potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis of Trifluoromethyl Heterocycles

- Versatile Intermediate : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines either directly or with minimal additional steps (Honey et al., 2012).

Synthesis of Pyrazine Derivatives

- Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate : The compound is used to synthesize ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, showcasing its role in forming intermediates for aromatic compounds. This synthesis demonstrates its adaptability in creating complex structures without the need for solvent changes or intermediate isolation (Zaragoza & Gantenbein, 2017).

Synthesis of Quinoline Derivatives

- Formation of 4-(Trifluoromethyl)quinoline Derivatives : The compound is used in condensation reactions with anilines, followed by cyclization to produce 4-trifluoromethyl-2-quinolinones, though with limited yield. Further reactions lead to various quinoline derivatives, demonstrating the compound's utility in synthesizing complex nitrogen-containing heterocycles (Lefebvre, Marull, & Schlosser, 2003).

Reactions with Arylidenemalononitriles

- Formation of Piperidine and Pyran Derivatives : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce 2-trifluoromethyl piperidine and dihydropyran derivatives, showcasing the compound's reactivity and utility in creating diverse fluorinated structures (Li et al., 2006).

Bioreduction and Enantioselective Syntheses

- Enantioselective Bioreduction : The compound's enantioselective bioreduction by Kluyveromyces marxianus highlights its potential in stereoselective syntheses, producing compounds with significant yields and enantiomeric excess, underscoring the importance of biocatalysis in creating enantioselective fluorinated compounds (Oliveira et al., 2013).

Wirkmechanismus

Target of Action

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with a molecular formula of C6H6BrF3O3 Similar compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .

Mode of Action

It’s known that the compound contains an active methylene group, which can form a stable carbon anion . This property could potentially allow it to participate in various chemical reactions.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals that affect potassium channels and gaba-t antagonists , suggesting that it may have an impact on related biochemical pathways.

Pharmacokinetics

Its molecular weight of263.01 and its solubility in organic solvents could potentially influence its bioavailability.

Result of Action

It’s known that the compound can participate in various chemical reactions due to its active methylene group .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.

Eigenschaften

IUPAC Name |

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZICBXLSNOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382037 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4544-43-8 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate react with thiourea to form trifluoromethylthiazoles?

A1: this compound reacts with thiourea under mild conditions to yield both the desired thiazole-5-carboxylate (ethyl 2-(4-hydroxy-5-(trifluoromethyl)thiazol-2-yl)acetate) and the intermediate 4-hydroxythiazoline []. This suggests a reaction mechanism where the thiourea initially attacks the electrophilic carbonyl carbon of the this compound, followed by cyclization and dehydration steps to form the final thiazole ring. The formation of both products indicates that the reaction conditions can influence the equilibrium between the thiazole and its 4-hydroxythiazoline precursor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)